![molecular formula C15H18ClF3N2O B5703011 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide is a synthetic compound that is commonly referred to as TRO19622. It is a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in pain transmission. TRO19622 has been extensively studied for its potential use as an analgesic agent.
Wirkmechanismus
TRO19622 works by blocking the Nav1.7 sodium channel, which is involved in pain transmission. By blocking this channel, TRO19622 reduces the transmission of pain signals to the brain, resulting in a reduction in pain. TRO19622 is highly selective for Nav1.7, which is important for reducing the risk of side effects.
Biochemical and Physiological Effects:
TRO19622 has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to be effective in reducing pain in human clinical trials. TRO19622 has a relatively long half-life, which allows for sustained pain relief. However, TRO19622 has also been shown to have some side effects, including dizziness, nausea, and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
TRO19622 has several advantages for lab experiments. It is a highly selective blocker of Nav1.7, which makes it a useful tool for studying the role of Nav1.7 in pain transmission. TRO19622 has also been shown to be effective in reducing pain in animal models of acute and chronic pain, which makes it a useful tool for studying pain mechanisms. However, TRO19622 has some limitations for lab experiments. It has some side effects, including dizziness, nausea, and vomiting, which can affect experimental outcomes. TRO19622 is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on TRO19622. One direction is to further study the mechanism of action of TRO19622, including its effects on other sodium channels and pain pathways. Another direction is to study the potential use of TRO19622 in combination with other analgesic agents to enhance pain relief. Additionally, further studies are needed to determine the long-term safety and efficacy of TRO19622.
Synthesemethoden
TRO19622 can be synthesized via a multistep process. The first step involves the reaction of 2-chloro-5-trifluoromethylphenylamine with acetic anhydride to produce N-acetyl-2-chloro-5-trifluoromethylphenylamine. The second step involves the reaction of N-acetyl-2-chloro-5-trifluoromethylphenylamine with 4-methylpiperidine to produce N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide (TRO19622). The synthesis method has been optimized to produce high yields of TRO19622 with high purity.
Wissenschaftliche Forschungsanwendungen
TRO19622 has been extensively studied for its potential use as an analgesic agent. It has been shown to be a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in pain transmission. TRO19622 has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to be effective in reducing pain in human clinical trials.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c1-10-4-6-21(7-5-10)9-14(22)20-13-8-11(15(17,18)19)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFXEEFZMGPVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.